molecular formula C17H13F3N2O2S B2728417 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097932-60-8

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2728417
CAS No.: 2097932-60-8
M. Wt: 366.36
InChI Key: QNCIAWDTCGGQAS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a branched ethyl substituent on the carboxamide nitrogen. The ethyl group is uniquely functionalized with both furan-2-yl and thiophen-3-yl heterocycles, conferring distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the heterocyclic substituents may facilitate π-π stacking interactions, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-3-11(8-21-15)16(23)22-9-13(12-5-7-25-10-12)14-2-1-6-24-14/h1-8,10,13H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCIAWDTCGGQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan and thiophene rings, which are known for their aromatic properties and biological significance. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and thiophene moieties may facilitate binding to hydrophobic pockets within proteins, while the carboxamide group can participate in hydrogen bonding with amino acids.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown enhanced activity against viral reverse transcriptase, suggesting potential applications in treating viral infections such as HIV .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein production.

Antitubercular Activity

Exploratory studies on similar pyridine derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations (1.35 to 2.18 µM) . This suggests that this compound may also possess similar properties worthy of further investigation.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study demonstrated that a series of substituted pyridine derivatives exhibited superior antiviral activity compared to standard treatments, with specific substitutions enhancing efficacy significantly .
  • Antimicrobial Efficacy :
    • In a comparative analysis, the compound showed bactericidal effects against Staphylococcus aureus biofilms, outperforming traditional antibiotics like ciprofloxacin in terms of biofilm inhibition metrics .
  • Cytotoxicity Assessments :
    • Cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that several derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntiviralEnhanced RT inhibition
AntimicrobialMIC 1.9–125 µg/mL
AntitubercularIC50 1.35–2.18 µM
CytotoxicityNon-toxic to HEK-293 cells

Scientific Research Applications

Structural Overview

  • IUPAC Name: N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
  • Molecular Formula: C15H14F3N3O2S
  • Molecular Weight: 355.35 g/mol
  • CAS Number: Not available in the provided sources.

The presence of trifluoromethyl groups and heterocyclic rings contributes to the compound's unique chemical properties, enhancing its reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Anticancer Activity:
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of trifluoromethyl and heterocyclic rings may enhance binding affinity to cancer-related targets, such as protein kinases and other enzymes involved in tumor growth .

Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity against various pathogens. Studies have shown that derivatives of thiophene and furan exhibit significant antibacterial and antifungal properties .

Biochemical Research

The compound is also explored for its role in biochemical pathways:

Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as collagen prolyl-4-hydroxylase, which is crucial for collagen biosynthesis . This inhibition could lead to alterations in collagen structure and function, impacting tissue repair processes.

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in developing advanced materials with specific electronic or optical characteristics. Its application in organic electronics or photonic devices is an area of ongoing research.

Case Study 1: Anticancer Activity

A study conducted on a series of pyridine-based compounds demonstrated that modifications including furan and thiophene moieties significantly increased their anticancer efficacy against various cancer cell lines. The mechanism was attributed to enhanced cellular uptake and specific targeting of cancer-related pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent antimicrobial activity, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous pyridine and heterocyclic carboxamides documented in recent literature.

Structural Analogues and Key Features

Compound Name/ID Core Structure Substituents/R Groups Key Features Reference
Target Compound Pyridine-3-carboxamide 6-CF₃, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl] Bifurcated heterocyclic ethyl group, CF₃
AZ331 1,4-Dihydropyridine-3-carboxamide 4-(2-furyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}, 5-cyano, 2-methyl Dihydropyridine core, thioether linkage, methoxyphenyl group
AZ257 1,4-Dihydropyridine-3-carboxamide 4-(2-furyl), 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 5-cyano, 2-methyl Bromophenyl substitution (enhanced halogen bonding)
Furo[2,3-b]pyridine-3-carboxamide Fused furopyridine-3-carboxamide 2-(4-fluorophenyl), 5-(3-((1-methylcyclopropyl)carbamoyl)phenyl), 6-((2,2,2-trifluoroethyl)amino) Fused heterocyclic system, trifluoroethylamino group
Polymorphic Pyridine-2-carboxamide Pyridine-2-carboxamide 6-CF₃, N-{indazolyl group with sulphonylethyl} Sulphonylethyl chain, pyridine-2-carboxamide core

Electronic and Steric Comparisons

  • Core Structure: The target compound’s pyridine-3-carboxamide core contrasts with the 1,4-dihydropyridine core in AZ331/AZ257, which is more flexible and redox-active . Pyridine-2-carboxamide derivatives (e.g., ) exhibit distinct electronic profiles due to the carboxamide position, altering hydrogen-bonding capabilities .
  • The bifurcated ethyl group (furan/thiophene) in the target provides steric bulk and dual heterocyclic interactions, unlike the linear sulphonylethyl chain in ’s compound .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves amide coupling and heterocyclic alkylation, similar to methods in –7 (e.g., palladium-catalyzed cross-coupling for fused systems) . In contrast, AZ331/AZ257 require thioether formation via nucleophilic substitution .

Physicochemical and Functional Implications

  • Lipophilicity: The -CF₃ group increases logP values in the target and ’s compound, favoring membrane permeability. AZ331/AZ257, with polar thioether and cyano groups, may exhibit lower logP .
  • Conformational Flexibility : The branched ethyl group in the target allows for adaptive binding, whereas fused furopyridines () restrict conformational freedom .

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